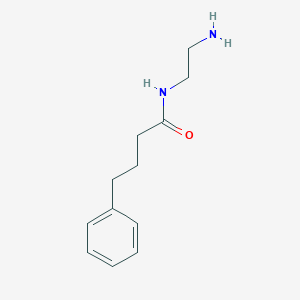
N-(2-aminoethyl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminoethyl)-4-phenylbutanamide is an organic compound that belongs to the class of amides It features a phenyl group attached to a butanamide backbone, with an aminoethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production time. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
N-(2-aminoethyl)-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-aminoethyl)-4-phenylbutanoic acid.
Reduction: Formation of N-(2-aminoethyl)-4-phenylbutylamine.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
N-(2-aminoethyl)-4-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-aminoethyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(2-aminoethyl)-3-phenylpropanamide
- N-(2-aminoethyl)-2-phenylethanamide
- N-(2-aminoethyl)-4-phenylbutanoic acid
Uniqueness
N-(2-aminoethyl)-4-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenyl group attached to the butanamide backbone, along with the aminoethyl substituent, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
N-(2-aminoethyl)-4-phenylbutanamide |
InChI |
InChI=1S/C12H18N2O/c13-9-10-14-12(15)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2,(H,14,15) |
InChIキー |
JOSBGRIJGCHKCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13251089.png)


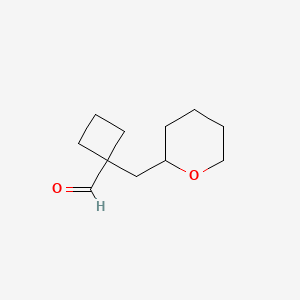
![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride](/img/structure/B13251115.png)
![3-[(4-Methylphenyl)methyl]azetidine](/img/structure/B13251125.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide](/img/structure/B13251132.png)


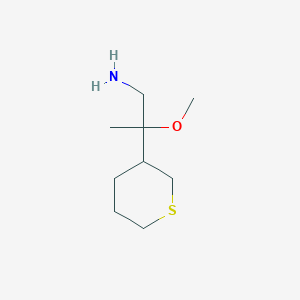
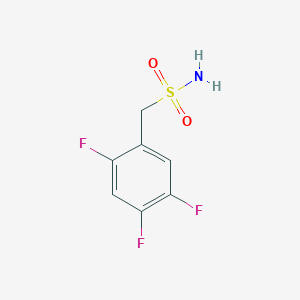
amine](/img/structure/B13251169.png)
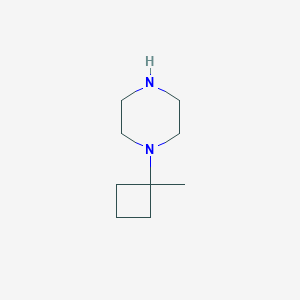
![1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13251184.png)
